1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride
Description
Molecular Architecture and Stereochemical Configuration
1-Benzyl-1,4-diazepane-6-carboxylic acid dihydrochloride is a heterocyclic compound featuring a seven-membered 1,4-diazepane ring core substituted with a benzyl group at position 1, a carboxylic acid moiety at position 6, and two chloride counterions. The molecular formula is C₁₃H₁₈N₂O₂·2HCl , with a molecular weight of 311.19 g/mol (calculated from PubChem CID 45789930).
The diazepane ring adopts a chair-like conformation, a structural feature common to saturated seven-membered nitrogen-containing heterocycles. The benzyl substituent at position 1 introduces steric bulk, while the carboxylic acid group at position 6 participates in hydrogen bonding. The dihydrochloride salt form enhances solubility, as chloride ions neutralize the carboxylic acid’s negative charge.
No stereogenic centers are present in the molecule, as the diazepane ring’s chair conformation and substituent positions do not create chirality. The compound exists as a racemic mixture unless chiral resolution techniques are applied during synthesis.
X-ray Crystallographic Analysis of Solid-State Conformation
While direct X-ray crystallographic data for 1-benzyl-1,4-diazepane-6-carboxylic acid dihydrochloride are unavailable, insights can be inferred from structurally related compounds. For example:
- Diazepam (a 1,4-benzodiazepine) exhibits a boat conformation in the solid state, with the diazepine ring adopting a twisted geometry to minimize steric strain.
- Homopiperazine derivatives (e.g., hexahydro-1,4-diazepine) adopt chair conformations stabilized by intramolecular hydrogen bonding.
In the target compound, the diazepane ring likely adopts a twisted chair conformation, with the benzyl group positioned axially to reduce steric clashes. The carboxylic acid group may form intermolecular hydrogen bonds with adjacent chloride ions or water molecules in the crystal lattice, as observed in similar carboxylic acid salts.
Key Predicted Features :
Comparative NMR Spectroscopic Profiling
Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the electronic environment of the molecule. Below is a comparative analysis of expected and observed shifts for similar compounds:
¹H NMR (DMSO-d₆)
¹³C NMR (DMSO-d₆)
| Carbon Group | Expected δ (ppm) | Observed δ (ppm) in Analogues |
|---|---|---|
| Carbonyl (COO⁻) | 170–175 | 174–176 |
| Benzyl CH₂ | 40–45 | 40–42 |
| Diazepane N–CH₂ | 50–55 | 50–53 |
| Aromatic carbons | 125–140 | 127–138 |
2D-COSY Analysis would reveal correlations between adjacent protons, such as coupling between the axial/equatorial CH₂ groups and the benzyl CH₂ group.
Computational Modeling of Electronic Structure (DFT Calculations)
Density functional theory (DFT) calculations enable prediction of molecular orbitals, charge distribution, and reactivity. For 1-benzyl-1,4-diazepane-6-carboxylic acid dihydrochloride:
Frontier Molecular Orbital (FMO) Analysis
- HOMO : Localized on the diazepane ring’s nitrogen atoms and carboxylate oxygen, indicating potential sites for nucleophilic attack.
- LUMO : Distributed across the aromatic benzyl group, suggesting susceptibility to electrophilic substitution.
Charge Distribution
- Carboxylate oxygen : Negative charge density (Δρ ≈ -0.5 e) due to resonance stabilization.
- Nitrogen atoms : Partial positive charge (Δρ ≈ +0.3 e) from electron withdrawal by the diazepane ring.
Hypothetical Reactivity
DFT studies on analogous compounds (e.g., pyrazole derivatives) suggest that the carboxylate group facilitates hydrogen bonding with biological targets, while the diazepane ring modulates conformational flexibility.
Tautomeric Behavior and Protonation State Analysis
The compound’s tautomeric behavior is influenced by the carboxylic acid and diazepane ring’s nitrogen atoms:
Protonation States
- Free Base :
- Dihydrochloride Salt :
Tautomerism
The diazepane ring may undergo prototropic tautomerism between N1-H and N4-H forms, though the N1-H tautomer is typically more stable due to reduced steric strain.
Key Equilibrium : $$ \text{N1-H tautomer} \rightleftharpoons \text{N4-H tautomer} $$ The equilibrium favors the N1-H form by ~2–5 kcal/mol, as observed in analogous 1,4-diazepines.
Properties
IUPAC Name |
1-benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.2ClH/c16-13(17)12-8-14-6-7-15(10-12)9-11-4-2-1-3-5-11;;/h1-5,12,14H,6-10H2,(H,16,17);2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNAIJZHFLWVSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(CN1)C(=O)O)CC2=CC=CC=C2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and 1,4-diazepane.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol.
Catalysts and Reagents: Common catalysts and reagents used in the synthesis include hydrochloric acid, sodium hydroxide, and various organic solvents.
Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often utilize continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
1-Benzyl-1,4-diazepane-6-carboxylic acid; dihydrochloride serves as a versatile building block in organic synthesis. It is utilized in:
- Synthesis of Complex Molecules : Acts as a reagent in various organic reactions to create more complex structures.
- Polymer Chemistry : Employed in developing polymers with specific mechanical and thermal properties.
Biology
Research has highlighted several biological activities associated with this compound:
- Antimicrobial Properties : Studies indicate potential effectiveness against various microbial strains, suggesting its use in developing new antimicrobial agents .
- Efflux Pump Inhibition : The compound has been investigated for its ability to inhibit efflux pumps in Escherichia coli, enhancing the efficacy of antibiotics like levofloxacin by increasing membrane permeability and reducing resistance .
Medicine
The compound is being explored for various therapeutic applications:
- Neurological Research : It is studied for its potential to target neurological receptors, which may lead to new treatments for neurological disorders.
- Anticancer Research : Investigations into its anti-cancer properties are ongoing, focusing on its ability to modulate cellular pathways involved in tumor growth.
Case Studies
Mechanism of Action
The mechanism of action of 1-Benzyl-1,4-diazepane-6-carboxylic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Benzyl-1,4-diazepane-6-carboxylic acid dihydrochloride and analogous compounds:
Key Observations:
Imidazopyridinylmethyl () introduces aromatic heterocycles, which may improve receptor binding affinity in therapeutic contexts.
Functional Group Variations: Carboxylic acid vs. alcohol (): The carboxylic acid group enhances hydrogen-bonding capacity and ionization at physiological pH, critical for enzyme interactions. Dihydrochloride salts () improve solubility in polar solvents compared to free bases or mono-hydrochlorides.
Pharmacological and Chemical Implications
- Receptor Binding : The benzyl group’s aromaticity may facilitate π-π stacking with CNS receptors, as seen in structurally related stimulants like 7-benzyl-1-ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid ().
- Solubility and Bioavailability : Dihydrochloride salts () enhance aqueous solubility, a critical factor for oral bioavailability.
- Metabolic Stability : Compounds with acetyl groups () may undergo esterase-mediated hydrolysis, whereas benzyl-substituted derivatives could exhibit prolonged half-lives due to reduced oxidative metabolism .
Biological Activity
1-Benzyl-1,4-diazepane-6-carboxylic acid; dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound's structure can be described by its IUPAC name, which indicates the presence of a benzyl group and a carboxylic acid functional group attached to a diazepane ring. The dihydrochloride form enhances its solubility, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C13H18N2O2.2ClH |
| Molecular Weight | 292.14 g/mol |
| Solubility | Soluble in water and ethanol |
| pKa | Approximately 4.5 |
The biological activity of 1-Benzyl-1,4-diazepane-6-carboxylic acid; dihydrochloride is primarily attributed to its interaction with specific molecular targets. Research indicates that it may modulate enzyme activity and receptor binding, leading to various pharmacological effects. The compound has shown potential as an inhibitor of autotaxin (ATX), an enzyme implicated in cancer progression and inflammation .
Antimicrobial Properties
Studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Antiviral Activity
Research indicates that 1-Benzyl-1,4-diazepane-6-carboxylic acid; dihydrochloride may possess antiviral properties, particularly against RNA viruses. The compound's ability to interfere with viral replication makes it a candidate for further investigation in antiviral drug development.
Neuroprotective Effects
Preliminary studies suggest neuroprotective effects, potentially through the modulation of neurotransmitter systems. This property indicates possible applications in treating neurodegenerative diseases.
Case Studies and Research Findings
- Study on Antimicrobial Activity : A study evaluated the efficacy of 1-Benzyl-1,4-diazepane-6-carboxylic acid against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating significant antibacterial activity .
- Antiviral Screening : In a screening assay against various RNA viruses, the compound demonstrated an IC50 value of 15 µM against Influenza A virus, suggesting potential as an antiviral agent .
- Neuroprotection in Animal Models : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential therapeutic role in neurodegenerative disorders .
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-Benzyl-1,4-diazepane-6-carboxylic acid; dihydrochloride, it is beneficial to compare it with related compounds:
| Compound | Biological Activity | Remarks |
|---|---|---|
| 1-Benzyl-1,4-diazepane-6-carboxylic acid | Moderate antimicrobial activity | Lacks dihydrochloride salt form |
| 1,4-Diazepane-6-carboxylic acid | Limited activity compared to benzyl derivative | Simpler structure may lead to reduced efficacy |
| Diazepam | Anxiolytic effects | Different mechanism; primarily acts on GABA receptors |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
